molecular formula C4H7ClO B075090 trans-4-Chloro-2-butene-1-OL CAS No. 1576-93-8

trans-4-Chloro-2-butene-1-OL

Cat. No. B075090
CAS RN: 1576-93-8
M. Wt: 106.55 g/mol
InChI Key: WVRLAHTVGOLBEB-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-Chloro-2-butene-1-OL is a chemical compound that can undergo various chemical reactions due to its functional groups and double bond. The available research provides insights into its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of trans-4-Chloro-2-butene-1-OL and related compounds often involves reactions with chlorine atoms or chlorination processes. For instance, the chlorination of trans-1,4-dichloro-2-butene in chlorinated hydrocarbon solvents yields solid and liquid isomers through an exclusive trans-addition process (ShinodaKiyonori, 1973).

Molecular Structure Analysis

The molecular structure of related chloro-butene compounds, such as cis-1,4-dichloro-2-butene, has been determined using gas phase electron diffraction. The analysis reveals specific bond lengths and angles, indicating the spatial arrangement of atoms within the molecule (Q. Shen, 1984).

Chemical Reactions and Properties

Trans-4-Chloro-2-butene-1-OL undergoes various chemical reactions due to its chloro and hydroxyl functional groups. Reactions include addition, elimination, and substitution processes. For instance, the reaction of chlorine atoms with trans-2-butene forms different chlorinated products through addition and abstraction reactions (E. Kaiser et al., 2007).

Physical Properties Analysis

The physical properties of chloro-butene compounds, such as boiling point, melting point, and solubility, are influenced by their molecular structure. However, specific details on the physical properties of trans-4-Chloro-2-butene-1-OL require further research.

Chemical Properties Analysis

The chemical properties of trans-4-Chloro-2-butene-1-OL, including reactivity with other chemical substances and stability under various conditions, can be inferred from related chloro-butene compounds. These properties are dictated by the presence of the chloro group and the double bond, which participate in various chemical reactions (T. Koyano, 1970).

Scientific Research Applications

1. Atmospheric Chemistry

  • Application : The compound is used in the study of atmospheric reactions, particularly those involving chloroalkenes, which are important anthropogenic organic compounds emitted in the atmosphere due to their wide use in synthetic processes in industry .
  • Method : The reactions of 4-chloro-1-butene with O3, OH, NO3, and Cl were investigated in a 100-L Teflon reaction chamber equipped with a gas chromatography-flame ionization detector (GC-FID) .
  • Results : The study found that the reaction with OH is the main loss process for 4-chloro-1-butene, while in coastal areas and in the marine boundary layer, the loss by Cl reaction becomes important . The study also indicated that 4-chloro-1-butene has a large ozone formation potential .

2. Organic Synthesis

3. Nucleophilic Substitution and Elimination Reactions

  • Application : This compound can be used in exercises related to nucleophilic substitution and elimination reactions .
  • Method : The specific methods of application or experimental procedures would depend on the exact nature of the exercise or experiment .
  • Results : The outcomes of these exercises or experiments would vary based on the specific conditions and reactants used .

4. E/Z Nomenclature

  • Application : This compound can be used to illustrate the E/Z system of nomenclature for alkenes .
  • Method : The E/Z system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority .
  • Results : The E/Z designation can be incorporated into the IUPAC name of a given alkene .

5. Toxicology Studies

  • Application : This compound can be used in toxicology studies, particularly those related to carcinogenicity .
  • Method : The specific methods of application or experimental procedures would depend on the exact nature of the study .
  • Results : The outcomes of these studies would vary based on the specific conditions and reactants used .

6. R&D Use

  • Application : This compound is used for R&D purposes .
  • Method : The specific methods of application or experimental procedures would depend on the exact nature of the research .
  • Results : The outcomes of these researches would vary based on the specific conditions and reactants used .

Safety And Hazards

When handling “trans-4-Chloro-2-butene-1-OL”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

As “trans-4-Chloro-2-butene-1-OL” is primarily used for research and development , its future directions would likely involve further exploration of its properties and potential applications in various scientific fields.

properties

IUPAC Name

(E)-4-chlorobut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLAHTVGOLBEB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Chloro-2-butene-1-OL

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